molecular formula C12H14N2O B362562 (5-Amino-2,3-dihydro-indol-1-yl)-cyclopropyl-methanone CAS No. 927996-72-3

(5-Amino-2,3-dihydro-indol-1-yl)-cyclopropyl-methanone

Cat. No. B362562
CAS RN: 927996-72-3
M. Wt: 202.25g/mol
InChI Key: RRYDFTDAOXGPBQ-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydro-indol-1-yl)-cyclopropyl-methanone (ACM) is a synthetic molecule that has been studied for its potential applications in a variety of scientific research areas. ACM is a cyclopropyl-containing compound, which is a rare structural feature among small molecules. It has been studied for its ability to modulate the activity of several proteins, including ion channels, G-protein coupled receptors, and enzymes. ACM has also been used as a tool to study the structure-activity relationship of proteins and to develop new drugs.

Scientific Research Applications

Tryptophan Metabolism and Impact on Health

Tryptophan, a precursor to 5-hydroxytryptophan synthesis, undergoes metabolic transformations influenced by diet and microbiome, contributing to metabolic diseases through intestinal inflammation and permeability. The indole tryptophan metabolites, produced by gut bacteria, exhibit anti-inflammatory and beneficial metabolic effects, impacting diabetes, metabolic disease, and inflammatory bowel disease (Galligan, 2018). The essential amino acid L-tryptophan, a precursor of serotonin, affects aggressive behavior and post-stress plasma cortisol concentrations in vertebrates, with dietary Trp potentially influencing brain Trp availability and the rate of 5-HT biosynthesis (Höglund et al., 2019).

Serotonin Synthesis and Neurological Implications

The study of α-methyl-l-tryptophan (α-MTrp), an analog of tryptophan, suggests its potential as a tracer to study brain 5-HT synthesis rates, although its metabolism via the kynurenine pathway in some circumstances may affect its efficacy. This research offers insights into the control of 5-HT synthesis and its alterations by drugs or neuropsychiatric disorders (Diksic & Young, 2001).

Metabolic Pathways in Health and Disease

The tryptophan metabolic pathways involve serotonin, kynurenine, and their metabolites, which significantly impact neurodegenerative diseases, immune responses, and inflammatory conditions. Notably, the gut microbiome's role in regulating the production of host tryptophan metabolites and generating bioactive metabolites itself emphasizes the complexity and importance of these pathways in health and disease (Grifka-Walk et al., 2021).

Indole Structure Metabolites as Biomarkers

Indolic structure metabolites, products of microbial biotransformation of tryptophan, are gaining attention as potential biomarkers for non-infection diseases. These metabolites, including serotonin, melatonin, and various indoles, have shown association with cardiovascular, brain, and gastrointestinal diseases, highlighting the importance of maintaining their levels within the normal range for health and disease management (Beloborodova et al., 2020).

properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYDFTDAOXGPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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